molecular formula C17H17N3O3S B2477436 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide CAS No. 1798399-50-4

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide

Cat. No.: B2477436
CAS No.: 1798399-50-4
M. Wt: 343.4
InChI Key: WDRCEFZMMBZSDF-DUXPYHPUSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the thiazole ring: This involves the reaction of α-haloketones with thiourea.

    Formation of the pyrrolidine ring: This can be synthesized via the reaction of an appropriate amine with a dihaloalkane.

    Coupling reactions: The final step involves the coupling of the synthesized intermediates through amide bond formation, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen or nitro groups.

Scientific Research Applications

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

What sets this compound apart is its unique combination of these three distinct moieties, which may confer a unique set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-16(4-2-12-1-3-14-15(9-12)23-11-22-14)19-13-5-7-20(10-13)17-18-6-8-24-17/h1-4,6,8-9,13H,5,7,10-11H2,(H,19,21)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRCEFZMMBZSDF-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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